molecular formula C9H7ClF2O B2788909 3-Chloro-1-(2,4-difluorophenyl)propan-1-one CAS No. 184099-84-1

3-Chloro-1-(2,4-difluorophenyl)propan-1-one

Cat. No. B2788909
CAS RN: 184099-84-1
M. Wt: 204.6
InChI Key: XQSNRAJSOXNDGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The mechanism of action of 3-Chloro-1-(2,4-difluorophenyl)propan-1-one is based on the formation of a chloroformate ester. This ester is formed when the reagent reacts with an alcohol or amine, resulting in the formation of a chloroformate ester and the release of a fluoride ion.


Molecular Structure Analysis

The molecular formula of 3-Chloro-1-(2,4-difluorophenyl)propan-1-one is C9H7ClF2O . The molecular weight is 204.6 .


Chemical Reactions Analysis

The mechanism of action of 3-Chloro-1-(2,4-difluorophenyl)propan-1-one is based on the formation of a chloroformate ester. This ester is formed when the reagent reacts with an alcohol or amine, resulting in the formation of a chloroformate ester and the release of a fluoride ion.

Safety and Hazards

This reagent is toxic and should be handled with care. For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-chloro-1-(2,4-difluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c10-4-3-9(13)7-2-1-6(11)5-8(7)12/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSNRAJSOXNDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-(2,4-difluorophenyl)propan-1-one

Synthesis routes and methods I

Procedure details

Aluminum chloride (0.3 mol) was added carefully to 1,3-difluorobenzene (0.26 mol) and the mixture was heated with vigorous stirring till 50° C. 3-Chloropropionyl chloride (0.26 mol) was added dropwise over a 15 min. period at 40° C. (cooled on ice) and the mixture was stirred at 50° C. The mixture was poured into water (250 ml), ice (250 g) and HCl (25 ml) and it was stirred for 20 min. The formed precipitate was filtered off and extracted with CH2Cl2 and water, yielding 40 g (75%) of 3-chloro-1-(2,4-di-fluorophenyl)-1-propanone (interm. 1).
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.26 mol
Type
reactant
Reaction Step One
Quantity
0.26 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred mixture of aluminium (III) chloride (11.70 g, 88.0 mmol) in 1,3-difluorobenzene (21 mL) at RT was added 3-chloropropionyl chloride (4.0 mL, 41.9 mmol). The reaction mixture was stirred at 60° C. for 6 h. The mixture was cooled to RT and was poured into an ice/2M aqueous hydrochloric acid mixture (100 mL). After vigorous stirring, the mixture was extracted with DCM (2×75 ml). The combined organic extracts were dried over magnesium sulphate and concentrated in vacuo to give 8.68 g (quantitative yield) of crude title compound as an orange oil.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three

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